![molecular formula C7H8N2O3S B15074712 [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid CAS No. 882865-36-3](/img/structure/B15074712.png)
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C7H8N2O3S It is characterized by the presence of a pyrimidine ring substituted with a hydroxy group at the 4-position, a methyl group at the 5-position, and a sulfanylacetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Introduction of Substituents: The hydroxy and methyl groups are introduced at the 4- and 5-positions of the pyrimidine ring, respectively, through selective substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the introduction of the sulfanylacetic acid group at the 2-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using appropriate thiol and acetic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a methoxy group.
Substitution: The hydroxy and sulfanyl groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of suitable leaving groups.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methoxy derivatives or other reduced forms.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, as it may interact with specific biological targets.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
- [(4-Hydroxy-6-methyl-5-phenoxy-2-pyrimidinyl)thio]acetic acid
- [(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
- [(4-Oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
These compounds share structural similarities but differ in the nature and position of substituents on the pyrimidine ring. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
882865-36-3 |
|---|---|
Fórmula molecular |
C7H8N2O3S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-4-2-8-7(9-6(4)12)13-3-5(10)11/h2H,3H2,1H3,(H,10,11)(H,8,9,12) |
Clave InChI |
IHRZZRVRGSSKSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(NC1=O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
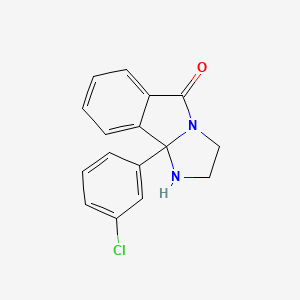
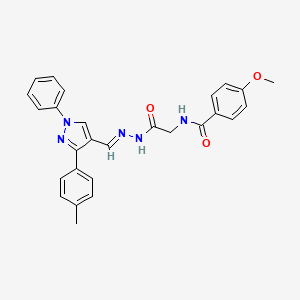
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
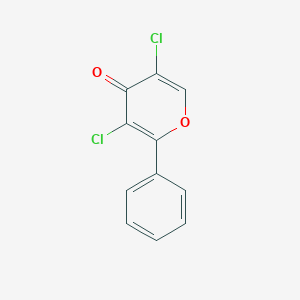
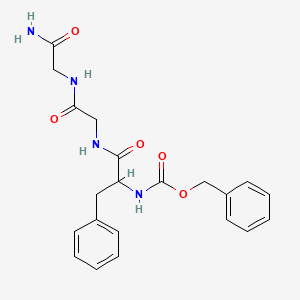
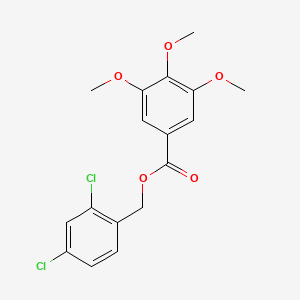
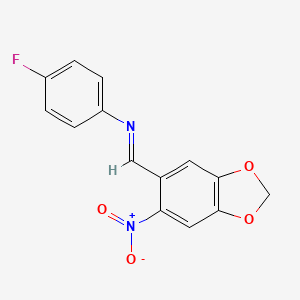
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
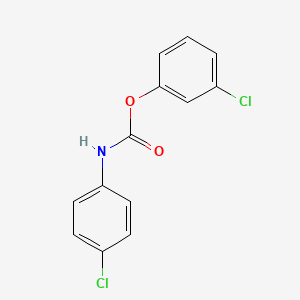
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
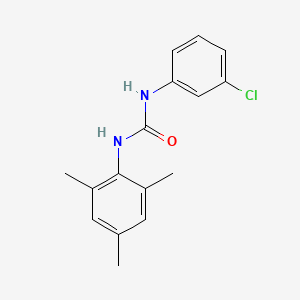

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
